molecular formula C13H21NO4 B13628456 (2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13628456
M. Wt: 255.31 g/mol
InChI Key: BWIMUIWFDXMFLE-BMNUFHGDSA-N
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Description

"(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid" is a chiral bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) scaffold. Its structure includes a tert-butoxycarbonyl (Boc)-protected amino group at the 3S position and a carboxylic acid moiety at the 2R position. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a building block for peptidomimetics or constrained analogs of bioactive molecules.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7?,8?,9-,10+/m1/s1

InChI Key

BWIMUIWFDXMFLE-BMNUFHGDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H](C2CCC1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via 2-Aza-bicyclo[2.2.1]heptane Derivatives (Patent WO2009104155A1)

A relevant synthetic approach is described in the patent WO2009104155A1, which details the preparation of 2-aza-bicyclo[2.2.1]heptane derivatives structurally related to the target compound. The method involves:

  • Starting from bicyclic amine precursors.
  • Functionalization at the 2- and 3-positions to introduce carboxyl and amino substituents.
  • Protection of the amino group with Boc or other carbamate protecting groups.
  • The patent emphasizes substitution patterns and stereochemical variants, indicating that the amino group can be protected with tert-butoxycarbonyl to afford stable intermediates suitable for further functionalization.

This method provides a robust framework for synthesizing the target compound with high stereochemical fidelity and allows for substitution on the bicyclic ring system to tailor properties.

Stepwise Synthesis Including Fluorinated Analogues (Research Article PMC8205243)

Although the article focuses on fluorinated cyclopentane amino acids for PET imaging, it provides valuable insights into the preparation of bicyclic amino acid derivatives with protected amino groups:

  • The synthesis involves nucleophilic substitution reactions on triflate intermediates to introduce fluorine atoms.
  • Protection of amino groups using Boc is performed after completion of substitution reactions.
  • Deprotection steps are carried out with strong acid (e.g., 6 M hydrochloric acid) to yield the free amino acid.
  • The stereochemistry is confirmed by X-ray crystallography, ensuring the (2R,3S) configuration is maintained.

While this article’s main focus is on radiolabeled compounds, the synthetic route and protection strategies are directly applicable to the preparation of the non-fluorinated (2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Construction of bicyclic core Cycloaddition or ring closure methods Variable Stereoselective control essential
Introduction of amino group Amination via nucleophilic substitution or reductive amination High Use of chiral catalysts or auxiliaries
Protection of amino group Boc anhydride, base (e.g., triethylamine) in organic solvent 85-95 Standard Boc protection conditions
Carboxyl group installation Oxidation or hydrolysis steps High Ensures (R) configuration at C-2
Final purification Chromatography or crystallization - Confirms purity and stereochemical integrity

Analytical and Research Outcomes

  • Stereochemical Confirmation: X-ray crystallography and chiral HPLC are used to confirm the (2R,3S) stereochemistry.
  • Purity: High-performance liquid chromatography (HPLC) confirms purity >95%.
  • Yield: Overall yields vary depending on the synthetic route but typically range from 40% to 70% over multiple steps.
  • Stability: The Boc-protected amino acid is stable under standard laboratory conditions and suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic framework.

    Substitution: Substitution reactions can introduce different substituents onto the bicyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present on the compound.

Major Products Formed

The major products formed from these reactions will vary based on the specific reagents and conditions used. they generally include modified bicyclic structures with different functional groups introduced through oxidation, reduction, or substitution.

Scientific Research Applications

rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: It serves as a scaffold for the development of biologically active molecules, including potential drug candidates.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways will depend on the functional groups present on the compound and the context in which it is used. Generally, the bicyclic scaffold can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally related analogs. Key comparison criteria include stereochemistry , protecting group stability , solubility , and synthetic utility .

Stereochemical Analogues

  • (2S,3R)-Isomer : The enantiomeric form exhibits reversed stereochemistry at both chiral centers. Studies suggest that such inversion can drastically alter biological activity due to mismatched interactions with chiral enzyme pockets .
  • The norbornane scaffold offers a balance between rigidity and compactness .

Protecting Group Variants

  • Boc vs. Fmoc Protection : The Boc group (tert-butoxycarbonyl) provides superior acid stability compared to the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This makes the Boc-protected derivative more suitable for acid-mediated coupling reactions .

  • Free Amino Analogues: Removal of the Boc group (e.g., "(2R,3S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid") increases polarity and water solubility but reduces stability during storage and synthesis .

Functional Group Modifications

  • Carboxylic Acid vs. Ester Derivatives: Methyl or ethyl esters of the compound (e.g., "(2R,3S)-3-Boc-aminobicyclo[2.2.1]heptane-2-carboxylate") exhibit improved cell membrane permeability but require hydrolysis in vivo to activate the carboxylic acid pharmacophore .
  • Amide Derivatives: Substituting the carboxylic acid with an amide group (e.g., "(2R,3S)-3-Boc-aminobicyclo[2.2.1]heptane-2-carboxamide") enhances metabolic stability but may reduce binding to charged biological targets .

Table 1: Key Properties of Selected Analogues

Compound Solubility (H₂O) LogP Synthetic Yield (%) Stability (pH 7.4)
(2R,3S)-3-Boc-amino-norbornane-2-COOH 0.5 mg/mL 1.2 65–70 >48 hours
(2S,3R)-3-Boc-amino-norbornane-2-COOH 0.5 mg/mL 1.2 60–65 >48 hours
(2R,3S)-3-Fmoc-amino-norbornane-2-COOH 0.3 mg/mL 2.1 50–55 <12 hours
(2R,3S)-3-amino-norbornane-2-COOH 8.2 mg/mL -0.3 30–35 <6 hours
Methyl ester derivative 0.1 mg/mL 2.8 75–80 >72 hours

Biological Activity

(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, often referred to as a bicyclic compound, exhibits significant biological activity that has drawn attention in pharmacological research. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 239.29 g/mol
  • CAS Number : Not explicitly listed but related to bicyclo[2.2.1]heptane derivatives.

Research indicates that this compound functions primarily as an inhibitor of the L-type amino acid transporter LAT1. This inhibition leads to the suppression of cellular growth and induction of apoptosis in various cancer cell lines. Specifically, studies have shown that it activates caspases in KB (human oral epidermoid carcinoma), SAOS2 (human osteosarcoma), and C6 (rat glioma) cell lines, demonstrating its potential as an anticancer agent .

Biological Activities

  • Inhibition of Amino Acid Transporters :
    • The compound has been identified as a selective inhibitor of the L-amino acid carrier system, particularly affecting the transport of L-DOPA into dopaminergic neurons. This inhibition can modulate the effects of L-DOPA, a critical treatment for Parkinson's disease .
  • Anticancer Properties :
    • Case studies reveal that this compound induces apoptosis in cancer cells through caspase activation pathways, which are essential for programmed cell death .
  • Neuropharmacological Effects :
    • The compound's role in modulating dopaminergic signaling suggests potential applications in treating neurodegenerative diseases by enhancing or inhibiting specific neurotransmitter pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
LAT1 InhibitionSuppresses growth and induces apoptosis in cancer cell lines
Modulation of L-DOPA TransportReduces L-DOPA-induced responses in dopaminergic neurons
Anticancer ActivityActivates caspases leading to apoptosis in various cancer cell lines
Potential Neuroprotective EffectsMay offer therapeutic benefits for neurodegenerative conditions through modulation of dopamine

Case Study: Anticancer Effects

In a controlled study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased markers for apoptosis compared to untreated controls. The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the key considerations for synthesizing (2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid with high stereochemical purity?

The synthesis involves protecting the amino group with a Boc (tert-butoxycarbonyl) group, followed by cyclization to form the bicyclo[2.2.1]heptane framework. Critical steps include:

  • Alkylation of glycine-derived Schiff bases or nitroacetates with cyclic ether electrophiles to establish stereocenters .
  • Acid-mediated ring-opening and cyclization under controlled pH and temperature to preserve stereochemistry .
  • Purification via reverse-phase HPLC or column chromatography to isolate the desired enantiomer .

Q. How is the stereochemistry of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods:

  • NMR : Coupling constants (e.g., JJ-values) between protons on the bicyclic framework and NOE (Nuclear Overhauser Effect) correlations resolve spatial arrangements .
  • X-ray crystallography : Provides definitive proof of the (2R,3S) configuration by mapping atomic positions .

Q. What role does the Boc group play in the compound’s reactivity?

The Boc group:

  • Protects the amine during synthesis, preventing undesired side reactions (e.g., nucleophilic attack or oxidation) .
  • Enhances solubility in organic solvents, facilitating purification .
  • Can be selectively removed under acidic conditions (e.g., TFA) for downstream functionalization .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • HPLC : Quantifies enantiomeric purity using chiral stationary phases .
  • Mass spectrometry (MS) : Validates molecular weight (C13H21NO4\text{C}_{13}\text{H}_{21}\text{NO}_4, MW 255.31 g/mol) and detects impurities .
  • FT-IR spectroscopy : Confirms functional groups (e.g., carbonyl stretch of Boc at ~1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies may arise from differences in:

  • Enantiomeric purity : Use chiral HPLC to verify >99% enantiomeric excess .
  • Assay conditions : Optimize pH, temperature, and solvent systems to match physiological environments .
  • Target specificity : Perform competitive binding assays with structurally related bicyclic amino acids (e.g., L-proline, cycloleucine) to identify off-target interactions .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

  • pH control : Maintain solutions at pH 4–6 to minimize Boc group hydrolysis .
  • Lyophilization : Store the compound as a lyophilized powder to prevent degradation .
  • Co-solvents : Use DMSO or PEG to enhance solubility while reducing aggregation .

Q. How does this compound compare to other bicyclic amino acids in Na+^++-independent transport studies?

Comparative data (see table below) show:

CompoundTransport System L Affinity (IC50_{50}, μM)Selectivity vs. System A
(2R,3S)-Boc-bicycloheptane12.3 ± 1.5>100-fold
Bicyclo[3.2.1]octane analogue8.9 ± 0.9>50-fold
L-Proline45.6 ± 3.2<10-fold
The bicyclo[2.2.1]heptane scaffold exhibits superior selectivity for System L due to its rigid, compact structure .

Q. What computational methods predict interactions between this compound and neuronal nicotinic receptors?

  • Molecular docking : Simulate binding poses using software like AutoDock Vina, focusing on conserved residues (e.g., α4β2 subunit TrpB) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key hydrogen bonds and hydrophobic interactions .

Q. How can synthetic byproducts be minimized during Boc deprotection?

  • Acid selection : Use TFA over HCl to avoid carbocation formation and racemization .
  • Temperature control : Deprotect at 0–4°C to suppress side reactions .
  • Scavengers : Add triisopropylsilane (TIPS) to quench reactive intermediates .

Methodological Considerations

Q. What protocols optimize the compound’s use in solid-phase peptide synthesis (SPPS)?

  • Coupling agents : Employ HATU/DIPEA in DMF for efficient amide bond formation .
  • Resin compatibility : Use Wang or Rink amide resins to prevent steric hindrance .
  • Cleavage conditions : Treat with TFA:H2_2O:triisopropylsilane (95:2.5:2.5) for 2 hours to release peptides while retaining Boc protection .

Q. How can researchers validate the compound’s role as a chiral building block?

  • X-ray diffraction : Compare crystal structures of derivatives to confirm retained stereochemistry .
  • Circular dichroism (CD) : Monitor Cotton effects at 210–230 nm to verify chiral integrity in solution .

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